molecular formula C23H18N2O3 B11550539 methyl 4-[(Z)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate

methyl 4-[(Z)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate

Cat. No.: B11550539
M. Wt: 370.4 g/mol
InChI Key: CFOYYRBZPRJUPO-UHFFFAOYSA-N
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Description

Methyl 4-[(Z)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(Z)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate typically involves the condensation of 5-methyl-1,3-benzoxazole with an aromatic aldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

Scientific Research Applications

Methyl 4-[(Z)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(Z)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and pathways involved in cell proliferation and survival. The compound may also induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(Z)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate stands out due to its unique structure, which combines the benzoxazole moiety with an imine and ester functional group. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 4-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]benzoate

InChI

InChI=1S/C23H18N2O3/c1-15-6-11-21-20(12-15)25-22(28-21)18-4-3-5-19(13-18)24-14-16-7-9-17(10-8-16)23(26)27-2/h3-14H,1-2H3

InChI Key

CFOYYRBZPRJUPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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